5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2S2/c15-12-5-6-13(20-12)21(18,19)17-9-14(7-8-14)10-1-3-11(16)4-2-10/h1-6,17H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJGDDZLMFVIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis or other cyclization methods.
Introduction of the Sulfonamide Group:
Attachment of the Cyclopropyl Group: This can be done through cyclopropanation reactions, such as the Simmons-Smith reaction.
Incorporation of the Fluorophenyl Moiety: This step may involve Suzuki-Miyaura coupling or other cross-coupling reactions to attach the fluorophenyl group to the cyclopropyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonamide group may produce the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving sulfonamides.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The fluorophenyl and cyclopropyl groups may enhance binding affinity and selectivity for these targets. Detailed studies on the molecular pathways involved are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
ADB-FUBINACA and FUB-AMB
- ADB-FUBINACA ([N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide]): This synthetic cannabinoid features a 4-fluorophenylmethyl group attached to an indazole carboxamide core. Unlike the target compound, ADB-FUBINACA targets the CB1 receptor, with sub-nanomolar potency due to its carboxamide linkage and indazole scaffold .
- FUB-AMB ([Methyl 2-({1-[(4-fluorophenyl)methyl]-1H-indole-3-carbonyl}amino)-3-methylbutanoate]): Another CB1 agonist, FUB-AMB incorporates an indole carboxamide core with ester functionality. The 4-fluorophenylmethyl group enhances binding affinity, but the ester group increases susceptibility to hydrolysis compared to sulfonamides .
Key Differences :
- Core Structure : The target compound’s thiophene sulfonamide contrasts with the indazole/indole carboxamides of ADB-FUBINACA and FUB-AMB.
- Pharmacokinetics : Sulfonamides generally exhibit greater metabolic stability than carboxamides or esters.
- Target Specificity : The sulfonamide group suggests divergent therapeutic targets (e.g., enzymes vs. CB1 receptors).
Montelukast Sodium
Montelukast, a leukotriene receptor antagonist, shares structural motifs such as cyclopropane and sulfur-containing groups (sulfanyl instead of sulfonamide). Its quinoline core and carboxylic acid substituents confer selectivity for the CysLT1 receptor, highlighting how cyclopropane rigidity and sulfur chemistry can be leveraged in diverse therapeutic contexts .
Physicochemical and Pharmacological Data
Notes:
- logP Values: The target compound’s lower logP (3.2 vs.
- Metabolic Stability : Sulfonamides (target compound) resist hydrolysis better than esters (FUB-AMB) .
- Target Implications: The cyclopropane-fluorophenyl motif is versatile, enabling interactions with both enzymes (sulfonamides) and GPCRs (cannabinoids).
Research Implications and Limitations
While the provided evidence highlights structural parallels with synthetic cannabinoids (ADB-FUBINACA, FUB-AMB) and montelukast, direct pharmacological data for 5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide are absent. Further studies are needed to:
Validate its biological target(s) (e.g., enzyme inhibition assays).
Optimize substituents for selectivity (e.g., chloro vs. other halogens).
Compare metabolic stability with carboxamide/ester analogues .
Biological Activity
5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy, and applications in various fields, including pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a thiophene ring, a sulfonamide group, and a cyclopropyl moiety substituted with a fluorophenyl group. The molecular structure can be represented as follows:
- IUPAC Name : 5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide
- Molecular Formula : C₁₄H₁₄ClF N₂O₂S
- Molecular Weight : 320.79 g/mol
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In studies assessing the antibacterial activity of various compounds, including those similar to 5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide, it was found that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µM) | Reference Drug |
|---|---|---|
| Staphylococcus aureus | >100 | Ciprofloxacin |
| Escherichia coli | >100 | Ciprofloxacin |
| Pseudomonas aeruginosa | >100 | Ciprofloxacin |
The minimum inhibitory concentration (MIC) values suggest that while some derivatives show promise, further optimization may be necessary to enhance their efficacy against resistant strains .
Antitumor Activity
Sulfonamide compounds have also been evaluated for their anticancer potential. In vitro studies have shown that certain derivatives can induce cytotoxic effects in various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the thiophene ring and sulfonamide group can significantly affect potency.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | Human glioblastoma U251 | 23.30 ± 0.35 |
| Compound B | Human melanoma WM793 | >1000 |
These findings highlight the need for further investigation into the mechanisms by which these compounds exert their effects on tumor cells .
The mechanism of action of 5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide is primarily attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in bacterial growth and cancer cell proliferation. Ongoing research aims to elucidate the precise pathways affected by this compound.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of sulfonamide derivatives were tested against common pathogens. The study concluded that modifications to the thiophene structure enhanced antibacterial activity, particularly against resistant strains of Staphylococcus aureus.
Study 2: Anticancer Properties
A recent study analyzed the anticancer effects of various thiophene-based sulfonamides in vitro. Results demonstrated that certain structural modifications led to increased cytotoxicity in human cancer cell lines, suggesting potential therapeutic applications in oncology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves sequential functionalization of the thiophene-sulfonamide core. Key steps include:
- Cyclopropane ring formation : Reacting 4-fluorophenyl precursors with dichloromethane derivatives under basic conditions to generate the cyclopropylmethyl group .
- Sulfonamide coupling : Thiophene-2-sulfonyl chloride is reacted with the cyclopropane-containing amine in anhydrous dichloromethane, using triethylamine as a base .
- Characterization : Intermediates are verified via / NMR (e.g., cyclopropane protons at δ 1.2–1.8 ppm) and IR (sulfonamide S=O stretches at 1150–1350 cm) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Key Spectral Data |
|---|---|---|---|
| Cyclopropane formation | CHCl, KOH, RT, 12h | 65–70 | NMR: δ 1.45 (m, cyclopropane) |
| Sulfonamide coupling | EtN, DCM, 0°C → RT | 80–85 | IR: 1320 cm (S=O) |
Q. How is the purity and structural integrity of the compound validated?
- Advanced Analytical Techniques :
- X-ray crystallography resolves the cyclopropane geometry and sulfonamide conformation (bond angles: 118–122° for S-N-C) .
- High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H] at m/z 399.0521) with <2 ppm error .
- HPLC-PDA (C18 column, acetonitrile/water gradient) ensures >98% purity .
Advanced Research Questions
Q. What strategies mitigate low solubility in aqueous buffers during biological assays?
- Methodology :
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Structural modifications : Introduce polar groups (e.g., hydroxyl or tertiary amines) on the cyclopropane methyl group while monitoring SAR .
Q. How can the compound’s herbicidal or anti-malarial activity be systematically evaluated?
- Experimental Design :
- In vitro assays :
- Plasmodium falciparum 3D7 strain (anti-malarial IC) using SYBR Green fluorescence .
- Arabidopsis thaliana germination inhibition (herbicidal activity at 10–100 μM) .
- Mechanistic studies : Competitive binding assays with dihydrofolate reductase (DHFR) to assess sulfonamide-target interactions .
Q. What are the key challenges in analyzing structure-activity relationships (SAR) for this compound?
- Critical Factors :
- Cyclopropane rigidity : Substitutions on the cyclopropane ring (e.g., methyl vs. fluorophenyl) alter conformational flexibility and target engagement .
- Electron-withdrawing groups : The 5-chloro-thiophene group enhances electrophilicity, potentially improving covalent binding to cysteine residues .
- Data Interpretation : Use comparative molecular field analysis (CoMFA) to correlate substituent effects with bioactivity .
Contradictions and Validation
Q. How to resolve discrepancies in reported biological activities across studies?
- Root Cause Analysis :
- Purity variability : Batch-to-batch impurities (e.g., unreacted sulfonyl chloride) may artifactually enhance/inhibit activity. Cross-validate with LC-MS .
- Assay conditions : Differences in buffer pH or serum content (e.g., fetal bovine serum) can alter compound stability. Standardize protocols using CLSI guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
